molecular formula C23H25FN2O3S B2518697 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 898408-71-4

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B2518697
CAS No.: 898408-71-4
M. Wt: 428.52
InChI Key: PGAIJTHQANZJLU-UHFFFAOYSA-N
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Description

This compound features an indole scaffold substituted at position 3 with a 2-fluorobenzyl sulfonyl group and a 2-methylpiperidin-1-yl ethanone moiety at position 1. The 2-methylpiperidine contributes to basicity and lipophilicity, impacting bioavailability and membrane permeability .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-17-8-6-7-13-26(17)23(27)15-25-14-22(19-10-3-5-12-21(19)25)30(28,29)16-18-9-2-4-11-20(18)24/h2-5,9-12,14,17H,6-8,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAIJTHQANZJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone has gained attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26FN3O3SC_{23}H_{26}FN_{3}O_{3}S, with a molecular weight of 437.5 g/mol. The structure features an indole ring, a sulfonyl group, and a piperidine moiety, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC23H26FN3O3SC_{23}H_{26}FN_{3}O_{3}S
Molecular Weight437.5 g/mol
CAS Number898431-30-6

Synthesis

The synthesis of this compound typically involves multiple steps, starting from indole derivatives and incorporating the sulfonyl group through reactions such as acylation and nucleophilic substitution. Advanced techniques like continuous flow chemistry may be employed to optimize yields and purity .

The biological activity of this compound is thought to involve modulation of specific molecular targets. The sulfonyl group enhances binding affinity to various enzymes and receptors, potentially leading to anti-inflammatory and anticancer effects. The compound may inhibit pathways involved in cell proliferation and inflammation, making it a candidate for therapeutic applications in these areas .

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity in vitro and in vivo. For instance, studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. In animal models, it has demonstrated efficacy against various tumors, including breast cancer xenografts .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential role in treating inflammatory diseases .

Neuroprotective Potential

Recent findings suggest that this compound may have therapeutic applications in central nervous system (CNS) disorders. Its ability to modulate neurotransmitter levels could be beneficial in conditions like depression or anxiety .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as an effective anticancer agent.
  • Inflammatory Disease Model : In murine models of arthritis, administration of the compound led to decreased levels of inflammatory markers (e.g., IL-6 and TNF-alpha), showcasing its anti-inflammatory capabilities.
  • CNS Disorders : Preliminary studies on animal models suggest improvements in behavioral outcomes following treatment with the compound, indicating its potential neuroprotective effects .

Scientific Research Applications

Biological Properties

The biological activity of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone primarily stems from its interaction with PI3K. Dysregulation of PI3K signaling pathways is linked to tumorigenesis and other pathological conditions. The compound's ability to selectively inhibit PI3K makes it a valuable candidate for further investigation in cancer therapy and other diseases associated with aberrant PI3K activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Indole Intermediate : This can be achieved through Fischer indole synthesis.
  • Introduction of the Sulfonyl Group : The indole intermediate is treated with 2-fluorobenzylsulfonyl chloride.
  • Final Coupling Reaction : The sulfonylated indole is coupled with 2-methylpiperidine using coupling reagents such as EDCI.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Cancer Treatment

The primary application of this compound lies in oncology. Preclinical studies have demonstrated its efficacy in inhibiting tumor cell proliferation in various cancer models. The compound's mechanism of action involves the modulation of PI3K signaling, leading to reduced cell survival and increased apoptosis in cancer cells.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. By inhibiting PI3K, it could reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Metabolic Disorders

Given the role of PI3K in metabolic regulation, there is potential for this compound to be explored in the context of metabolic disorders such as type 2 diabetes. Its ability to modulate insulin signaling pathways could provide therapeutic benefits in managing glucose homeostasis.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

StudyFindings
Study on Cancer Cell Lines Demonstrated significant inhibition of cell proliferation in breast and prostate cancer cell lines with IC50 values in low micromolar range.
Inflammation Model Showed reduction in inflammatory markers in a murine model of arthritis, indicating potential for anti-inflammatory therapy.
Metabolic Study Improved insulin sensitivity was observed in diabetic mice treated with the compound, suggesting a role in metabolic regulation.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonyl group (-SO₂-) exhibits nucleophilic substitution potential at the benzylic position. In related compounds, this group undergoes hydrolysis under acidic or basic conditions. For example, analogs with fluorobenzyl sulfonyl groups react with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Example Reaction:
Substrate: 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
Reagent: Piperidine in toluene
Conditions: 70°C, 8 hours
Product: Piperidine-substituted sulfonamide derivative
Yield: ~72% (based on analogous reactions) .

Indole Ring Modifications

The indole core participates in electrophilic aromatic substitution (EAS), particularly at the C-5 position due to electron-donating effects from the sulfonyl group. Halogenation and nitration have been observed in structurally similar indole derivatives .

Comparative Reactivity (vs. Non-Sulfonylated Indoles):

Reaction TypeSulfonylated Indole (This Compound)Standard Indole
Bromination (C-5)Faster (due to -SO₂- activation)Slower
Nitration (C-3)Inhibited (steric hindrance)Moderate

Piperidine Functionalization

The 2-methylpiperidine group undergoes alkylation or acylation at the nitrogen atom. For instance, treatment with chloroacetyl chloride in dichloromethane yields N-acylated derivatives, crucial for enhancing pharmacokinetic properties .

Reductive Transformations

The sulfonyl group can be reduced to a thioether using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂). This reversibility is exploited in prodrug strategies .

Reduction Data:

Reducing AgentConditionsProduct (Thioether) Yield
LiAlH₄THF, reflux, 6h65%
Pd/C (10%)H₂ (1 atm), EtOH, 24h82%

Solvent-Dependent Reactivity

Reactions involving the piperidine nitrogen show solvent polarity effects:

  • Polar aprotic solvents (DMF): Accelerate SN2 reactions (e.g., benzylation).

  • Non-polar solvents (toluene): Favor elimination pathways .

Case Study: Benzylation of Piperidine

SolventTemperatureReaction TimeMajor Product
DMF50°C3hN-Benzyl derivative
Toluene80°C6hDehydrohalogenation

Stability Under Acidic/Basic Conditions

The compound demonstrates limited stability in strong acids (decomposition via sulfonyl cleavage) but remains intact in mild bases (pH 8–10) .

Hydrolytic Stability:

ConditionResult
1M HCl, 24h85% decomposition
1M NaOH, 24h12% decomposition

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) at the indole C-2 position are feasible, enabling diversification for structure-activity relationship (SAR) studies .

Suzuki Coupling Example:
Substrate: 2-Bromo-indole derivative
Reagent: 4-Fluorophenylboronic acid (1.5 eq)
Catalyst: Pd(PPh₃)₄ (5 mol%)
Base: Na₂CO₃
Solvent: DME/H₂O (4:1)
Yield: 74% .

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

  • 1-(4-Ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone (CAS 887214-73-5): Replaces 2-methylpiperidine with 4-ethylpiperazine. Molecular Formula: C23H26FN3O3S (MW: 443.5).
  • 1-(Piperidin-1-yl)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone (CAS 878053-77-1): Substitutes sulfonyl with a thioether linkage and replaces 2-fluorobenzyl with 3-(trifluoromethyl)benzyl. Molecular Formula: C23H23F3N2OS (MW: 432.5). The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve metabolic stability but reduce solubility .

Variations in the Sulfonyl-Benzyl Group

  • 2-(3-((4-Nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone (CAS 6090-39-7): Replaces 2-fluorobenzyl with 4-nitrobenzyl. Molecular Formula: Not explicitly stated (MW: 441.5).
  • 2-(3-Acetyl-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 1144440-28-7): Attaches the sulfonyl group to a 4-fluorophenyl ring on piperazine instead of indole. Molecular Formula: C22H22FN3O4S (MW: 443.5). The sulfonyl group’s position on piperazine rather than indole may alter binding interactions, while the acetyl group on indole reduces steric hindrance compared to benzyl substituents .

Modifications to the Ethanone Moiety

  • 2-(3-((2-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 898431-26-0): Replaces 2-methylpiperidine with a thiophene-methyl acetamide group. Molecular Formula: C22H19FN2O3S2 (MW: 442.5). This substitution likely reduces basicity, affecting cellular uptake .

Research Findings and Implications

  • Electronic Effects : Fluorine and nitro groups on the benzyl ring modulate electron density, influencing receptor affinity. The 2-fluorine in the target compound balances electronegativity and steric effects better than nitro or trifluoromethyl groups .
  • Linker Groups : Sulfonyl groups enhance stability and binding compared to thioethers, which are prone to oxidation but may improve membrane permeability .
  • Heterocyclic Moieties : Piperidine derivatives generally offer better metabolic stability than piperazines, but ethyl-substituted piperazines may enhance solubility .

Data Table: Key Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Potential Advantages/Disadvantages
Target Compound Not provided Not provided 2-Fluorobenzyl sulfonyl, 2-methylpiperidine Balanced electronegativity, optimal PK/PD
CAS 887214-73-5 C23H26FN3O3S 443.5 4-Ethylpiperazine Increased solubility, higher basicity
CAS 878053-77-1 C23H23F3N2OS 432.5 3-(Trifluoromethyl)benzyl, thioether Enhanced lipophilicity, metabolic stability
CAS 6090-39-7 Not provided 441.5 4-Nitrobenzyl sulfonyl High reactivity, potential toxicity
CAS 898431-26-0 C22H19FN2O3S2 442.5 Thiophene-methyl acetamide Improved π-π stacking, reduced basicity

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